molecular formula C12H17BrN2O3 B8480761 tert-Butyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)ethylcarbamate

tert-Butyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)ethylcarbamate

Cat. No. B8480761
M. Wt: 317.18 g/mol
InChI Key: GRLZDSPGPPBLPK-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

To a stirring solution of 5-bromo-2(1h)-pyridone (550 mg, 3161 μmol) in DMF (5 mL) under nitrogen was added NaH (60% dispersion in mineral oil; 152 mg, 6322 μmol). After for 10 min, 2-(boc-amino) ethyl bromide (779 mg, 3477 μmol) was added. The mixture was stirred for 18 h at 23° C. The mixture was partitioned between CH2Cl2 and 5% NaHCO3. The aqueous was extracted with CH2Cl2 (10 mL) twice. The combined organics were dried over MgSO then concentrated to a solid from toluene under reduced pressure. The residue was purified on silica (40 g) eluting with 0-30% of 5% MeOH/CH2Cl2 to give the product as a white solid. MS (ESI pos. ion) m/z (MH+): 317/319. Calc'd exact mass for C12H17BrN2O3: 316. 1H NMR (400 MHz, Chloroform-d) δ ppm 1.44 (s, 9H) 3.45 (q, J=6.02 Hz, 2H) 4.03-4.09 (m, 2H) 4.92 (br. s., 1H) 6.48 (d, J=10.04 Hz, 1H) 7.34-7.39 (m, 2H). 13C NMR (101 MHz, Chloroform-d) δ ppm 26.08, 37.26, 47.20, 95.56, 119.79, 135.87, 140.53
Quantity
550 mg
Type
reactant
Reaction Step One
Name
Quantity
152 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
779 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[H-].[Na+].[C:11]([NH:18][CH2:19][CH2:20]Br)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:20][CH2:19][NH:18][C:11](=[O:12])[O:13][C:14]([CH3:17])([CH3:16])[CH3:15])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
152 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
779 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between CH2Cl2 and 5% NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with CH2Cl2 (10 mL) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to a solid from toluene under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica (40 g)
WASH
Type
WASH
Details
eluting with 0-30% of 5% MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(N(C1)CCNC(OC(C)(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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